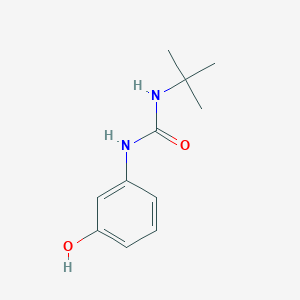

3-Tert-butyl-1-(3-hydroxyphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(3-hydroxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(15)12-8-5-4-6-9(14)7-8/h4-7,14H,1-3H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLIHCAGPJIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Tert Butyl 1 3 Hydroxyphenyl Urea

Established Reaction Pathways for Urea (B33335) Bond Formation

The formation of the urea linkage in 3-Tert-butyl-1-(3-hydroxyphenyl)urea is most commonly achieved through one of three principal pathways, each utilizing different strategies to introduce the carbonyl group between the two amine precursors.

Isocyanate-Amine Condensation Approaches

The reaction between an isocyanate and an amine is a highly reliable and widely used method for synthesizing unsymmetrical ureas. For the target compound, this involves the condensation of 3-aminophenol (B1664112) with tert-butyl isocyanate. This reaction is typically a straightforward addition process.

The general scheme for this synthesis is as follows: 3-aminophenol + tert-Butyl isocyanate → this compound

The reaction is generally carried out in an appropriate aprotic solvent. The nucleophilic attack of the amino group of 3-aminophenol on the electrophilic carbon of the isocyanate group of tert-butyl isocyanate leads to the formation of the urea bond.

The key starting materials for this pathway are 3-aminophenol and tert-butyl isocyanate.

3-Aminophenol can be prepared through several methods, including the reduction of 3-nitrophenol (B1666305) or the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org Another route involves the dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a palladium catalyst. google.comgoogle.com

tert-Butyl isocyanate synthesis can be achieved via multiple routes. The Hofmann carbylamine reaction, which treats tert-butylamine (B42293) with chloroform (B151607) and a base, is a classic method. wikipedia.org Other approaches include the dehydration of N-tert-butylformamide and reactions involving phosgene (B1210022) or its equivalents. dtic.milgoogle.com

A study on a similar compound, 1-(3-Hydroxyphenyl)-3-octadecylurea, demonstrates a typical procedure where 3-hydroxyaniline is dissolved in a solvent like dichloromethane, and the isocyanate is added at a controlled temperature (e.g., 0-5°C), followed by stirring for several hours at room temperature.

Table 1: Representative Synthesis of an Analogous Urea via Isocyanate-Amine Condensation

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|---|---|---|---|

| 3-Hydroxyaniline | Octadecyl isocyanate | Dichloromethane | 0-5°C then Room Temp. | 1-(3-Hydroxyphenyl)-3-octadecylurea |

Data derived from a representative synthesis of a similar compound.

Carbonyl Diimidazole (CDI) Mediated Syntheses

N,N'-Carbonyldiimidazole (CDI) serves as a safer and more manageable alternative to highly toxic reagents like phosgene for introducing the carbonyl group. koreascience.krwikipedia.org The synthesis of ureas using CDI is a two-step, one-pot process. researchgate.net

The reaction can proceed via two potential sequences:

Sequence A: 3-Aminophenol is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of tert-butylamine displaces the imidazole (B134444) group to yield the final urea product.

Sequence B: tert-Butylamine is reacted with CDI first, followed by the addition of 3-aminophenol.

The choice of sequence can be important to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com The reaction is typically catalyzed by a non-nucleophilic base and proceeds under mild conditions. thieme-connect.com The imidazole byproduct can be easily removed through an aqueous workup. koreascience.kr

Table 2: General Conditions for CDI-Mediated Urea Synthesis

| Amine 1 | Amine 2 | Coupling Reagent | Catalyst (optional) | Byproduct |

|---|---|---|---|---|

| R-NH₂ | R'-NH₂ | CDI | Base (e.g., DBU, NMM) | Imidazole |

This table represents generalized findings from various sources on CDI-mediated synthesis. koreascience.krresearchgate.netthieme-connect.com

Phosgene and Phosgene Equivalent Methods

Historically, phosgene (COCl₂) was a primary reagent for synthesizing ureas. researchgate.net It reacts with amines to form either isocyanates or carbamoyl (B1232498) chlorides, which are then reacted with a second amine. wikipedia.org

The synthesis of this compound using this method could involve:

Reacting 3-aminophenol with phosgene to generate 3-hydroxyphenyl isocyanate, which is then treated with tert-butylamine.

Reacting tert-butylamine with phosgene to produce tert-butyl isocyanate, which subsequently reacts with 3-aminophenol.

Due to the extreme toxicity of gaseous phosgene, safer, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are now preferred. commonorganicchemistry.com Triphosgene decomposes in situ in the presence of a base to generate phosgene under controlled conditions, minimizing handling risks. commonorganicchemistry.com These methods, while effective, are increasingly being replaced by greener alternatives due to safety and environmental concerns. researchgate.netrsc.org

Advanced Synthetic Modifications and Optimization

Modern synthetic chemistry places a strong emphasis on not only achieving the target molecule but also on optimizing the process for efficiency, selectivity, and environmental compatibility.

Stereoselective Synthesis Considerations

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not require stereoselective control to produce a single enantiomer.

However, the principles of stereoselective synthesis are highly relevant in the broader context of urea chemistry. Chiral ureas and their sulfur-containing analogs, thioureas, are significant as organocatalysts in asymmetric synthesis. nih.govresearchgate.net These catalysts often feature a chiral backbone, which creates a chiral environment for a reaction, guiding the formation of one stereoisomer of the product over another. nih.gov

Should a chiral derivative of this compound be desired (for example, by introducing a chiral center on the tert-butyl group or on a substituent on the phenyl ring), the synthetic strategies would need to be adapted. This would involve either using enantiomerically pure starting materials or employing a chiral catalyst to control the stereochemical outcome of the urea-forming reaction. For instance, a chiral phosphoric acid could be used to catalyze the condensation, influencing the facial selectivity of the reaction. rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key considerations include:

Atom Economy and Safer Reagents: Moving away from hazardous reagents like phosgene is a primary goal. researchgate.net The use of CDI or direct catalytic methods using carbon dioxide as the carbonyl source significantly improves the safety profile of the synthesis. koreascience.krrsc.org Isocyanate-based routes, while common, involve handling of isocyanates which are often toxic and moisture-sensitive.

Energy Efficiency and Reaction Conditions: Traditional methods can require high temperatures and pressures. acs.org Modern approaches focus on developing catalytic systems that allow the reaction to proceed under milder, ambient conditions, thus reducing energy consumption. acs.orgspringernature.com

Renewable Feedstocks and Waste Reduction: A truly "green" synthesis would consider the entire lifecycle of the reactants. This includes producing the amine precursors from renewable sources. For large-scale urea production in other contexts, strategies involve using "green ammonia" (produced via electrolysis powered by renewable energy) and captured carbon dioxide, which significantly reduces the carbon footprint. rsc.orgureaknowhow.comresearchgate.net While not yet standard for specialty chemicals like this compound, these principles guide future process development toward greater sustainability.

Table 3: Comparison of Synthetic Pathways based on Green Chemistry Principles

| Synthetic Pathway | Key Reagent | Safety Profile | Byproducts | Environmental Consideration |

|---|---|---|---|---|

| Isocyanate-Amine | Isocyanate | Moderate (Isocyanates are toxic) | None (Addition reaction) | Relies on pre-formed, potentially hazardous isocyanates. |

| CDI-Mediated | CDI | Good (Safer than phosgene) | Imidazole (Removable) | Avoids highly toxic reagents; milder conditions. koreascience.krcommonorganicchemistry.com |

| Phosgene/Triphosgene | Phosgene/Triphosgene | Poor (Highly toxic reagents) | HCl, Salts | Generates hazardous waste and involves highly toxic materials. researchgate.netwikipedia.org |

Flow Chemistry Applications in Urea Synthesis

The adoption of flow chemistry in the synthesis of urea derivatives represents a significant advancement over traditional batch processing. This technology offers enhanced safety, scalability, and precise control over reaction parameters, which is particularly advantageous when dealing with reactive intermediates like isocyanates. nih.gov

Continuous-flow systems, often employing microreactors, facilitate superior heat and mass transfer, allowing for the safe execution of highly exothermic reactions. nih.gov Research has demonstrated the development of continuous-flow setups for the synthesis of nonsymmetrically substituted ureas. One such system utilizes two sequential microreactors. In this process, tert-butoxycarbonyl (Boc)-protected amines are used to generate an isocyanate intermediate in the first reactor. This intermediate then reacts with a second amine in the subsequent reactor to form the desired urea derivative. A key advantage of this setup is the ability to integrate in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), to monitor the formation of the isocyanate in real-time, enabling precise optimization of reagent ratios and reaction times. researching.cn

Another innovative flow chemistry approach involves the use of carbon dioxide (CO₂) as a C1 building block. In a process implementing a Staudinger/aza-Wittig reaction sequence, a library of 26 different urea derivatives, including alkyl/aryl and aryl/aryl ureas, was synthesized. rsc.org This method highlights the potential for creating diverse urea-containing compound libraries in a continuous and controlled manner. rsc.orgacs.org The table below summarizes key findings from studies on continuous flow synthesis of ureas.

| Method | Precursors | Key Features | Product Scope | Reference |

| Sequential Microreactors | Boc-protected amines, amines | In-line FT-IR monitoring, isocyanate intermediate | Nonsymmetrical ureas, including cariprazine | researching.cn |

| Staudinger/aza-Wittig | Azides, amines, CO₂ | Utilizes CO₂ as C1 source, mild conditions | Library of 26 non-symmetrical ureas | rsc.org |

While direct application of flow chemistry to the synthesis of this compound has not been extensively reported, the established protocols for analogous aryl ureas demonstrate clear feasibility. The principles of controlled mixing, rapid heat exchange, and safe handling of intermediates are directly transferable to its production.

Precursor Derivatization and Intermediate Chemistry

The synthesis of this compound is fundamentally based on the reaction between two key precursors: 3-aminophenol and a reagent that provides the tert-butyl isocyanate moiety. The chemistry of this process revolves around the nucleophilic addition of the amino group of 3-aminophenol to the electrophilic carbonyl carbon of an isocyanate intermediate. acs.orgnih.gov The title compound has been synthesized via a two-step reaction involving amidation and oxygenation, with its structure confirmed by single-crystal X-ray diffraction. researching.cnresearchgate.net

A common and straightforward laboratory-scale synthesis involves the direct reaction of 3-aminophenol with tert-butyl isocyanate in a suitable solvent.

Precursor 1: 3-Aminophenol 3-Aminophenol is a bifunctional molecule containing both a nucleophilic amino group and a phenolic hydroxyl group. nih.gov For the synthesis of the target urea, the amino group serves as the primary reactive site. In some synthetic strategies, the derivatization of 3-aminophenol is necessary to achieve selectivity and prevent unwanted side reactions. One common derivatization is the protection of the more reactive amino group, for example, with a tert-butoxycarbonyl (Boc) group, to form N-Boc-3-aminophenol. researchgate.net This protecting group can be removed after the desired reaction at another site or can be part of a strategy where the protected amine is converted into the isocyanate.

Precursor 2 / Intermediate: Isocyanate Chemistry The tert-butyl isocyanate is the key electrophilic intermediate. Due to the toxicity of isocyanates, methods for their in situ generation are often preferred over handling them directly. gaylordchemical.com Several classic and modern organic reactions can be employed for this purpose:

Curtius Rearrangement: An acyl azide (B81097), formed from a carboxylic acid, rearranges upon heating to yield an isocyanate. organic-chemistry.orgchemicalbook.com

Hofmann Rearrangement: A primary amide is treated with a halogen in the presence of a base to generate an isocyanate. organic-chemistry.orgchemicalbook.com

From Boc-Protected Amines: A practical one-pot method involves treating a Boc-protected amine with reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate the isocyanate in situ, which can then be trapped by an amine to form the urea. acs.orgorganic-chemistry.org

From Amines and a Carbonyl Source: Safer alternatives to phosgene, such as triphosgene or 1,1'-carbonyldiimidazole (B1668759) (CDI), can be used to convert an amine into an isocyanate. rsc.org More recently, methods using DMSO and trifluoroacetic anhydride have been developed to generate isocyanates from aryl amines and CO₂. gaylordchemical.com

A study focusing on green chemistry developed a simple, catalyst-free method for synthesizing N-substituted ureas in water. This approach involves the nucleophilic addition of an amine to potassium isocyanate. In this study, 1-(3-hydroxyphenyl)urea was synthesized from 3-aminophenol in water, achieving a yield of 67%. rsc.org Although this produces the parent urea, the methodology is relevant for forming the core structure.

The following table outlines the reaction pathway for the synthesis of 1-(3-hydroxyphenyl)urea as a representative example.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 3-Aminophenol | Potassium Isocyanate | Water | Not specified | 1-(3-hydroxyphenyl)urea | 67% | rsc.org |

The final step in the synthesis of this compound involves the formation of the urea linkage. This occurs via the attack of the nitrogen atom of the 3-aminophenol's amino group on the carbonyl carbon of the tert-butyl isocyanate. The reaction is typically rapid and driven by the high electrophilicity of the isocyanate carbon and the nucleophilicity of the amine. researchgate.net The presence of the phenolic hydroxyl group on the aromatic ring can influence the reactivity of the amino group, but the reaction generally proceeds efficiently under mild conditions.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 3-Tert-butyl-1-(3-hydroxyphenyl)urea, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are instrumental in confirming its molecular structure and understanding its conformational dynamics. researching.cnresearchgate.net

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Resolution

While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle, especially for a substituted urea (B33335) derivative with multiple rotatable bonds.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would reveal the connectivity between the aromatic protons on the hydroxyphenyl ring, allowing for unambiguous assignment of their positions (ortho, meta, para) relative to the urea and hydroxyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum of this compound would definitively link each aromatic proton signal to its corresponding carbon signal in the phenyl ring.

While specific 2D NMR data for this compound are not extensively published in public literature, the application of these standard techniques is a routine and essential step in the structural confirmation of such molecules. sdsu.eduscience.gov

Solid-State NMR Investigations of Crystalline Forms

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in their crystalline state, offering a bridge between solution-state NMR and X-ray diffraction data. For substituted ureas, ssNMR, particularly ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is sensitive to the local environment, including the effects of hydrogen bonding and molecular conformation. acs.orgacs.org

In a hypothetical ssNMR study of this compound, one would expect to observe distinct resonances for the carbon atoms in the crystalline form. The chemical shifts of the carbonyl carbon and the carbons of the phenyl ring would be particularly informative, as they are sensitive to the intermolecular interactions present in the crystal lattice. nih.govst-andrews.ac.uk Differences in these chemical shifts compared to solution-state NMR could indicate specific packing arrangements and hydrogen bonding patterns. Furthermore, ssNMR can be used to study polymorphism, where different crystalline forms of the same compound would exhibit distinct ssNMR spectra.

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. The synthesis and crystallization of this compound have been reported, and its structure was confirmed by X-ray single-crystal diffraction. researching.cnresearchgate.net

Analysis of Molecular Packing and Intermolecular Interactions

The crystal structure of this compound reveals a monoclinic crystal system with the space group P21/n. researching.cnresearchgate.net The unit cell parameters have been determined as a = 1.18142(6) nm, b = 1.76200(8) nm, and c = 1.17902(5) nm, with Z=8. researching.cnresearchgate.net

A detailed analysis of the crystal packing indicates that the supramolecular architecture is stabilized by a network of intermolecular hydrogen bonds and van der Waals forces. researching.cnresearchgate.net The urea moiety, with its N-H donor and C=O acceptor groups, is a key player in forming these hydrogen bonds. The hydroxyl group on the phenyl ring also participates in hydrogen bonding. These interactions dictate how the molecules arrange themselves in the crystal lattice, influencing properties such as melting point and solubility. The analysis of these interactions is crucial for understanding the solid-state behavior of the compound.

Co-crystallization Studies with Biological Macromolecules

The ability of a molecule to interact with biological macromolecules, such as proteins, is a key aspect of medicinal chemistry research. Urea and its derivatives are known to engage in various interactions with proteins, including hydrogen bonding and stacking interactions with aromatic residues. nih.gov

Co-crystallization is a technique used to form a single crystalline material composed of two or more different molecules. While specific co-crystallization studies of this compound with a biological macromolecule have not been reported in the available literature, the structural features of the molecule suggest its potential as a co-former. The urea and hydroxyl groups are prime sites for hydrogen bonding with amino acid residues in a protein's binding pocket. Such studies would be invaluable for understanding the molecular recognition processes and for the rational design of new bioactive compounds. The study of urea as a co-crystal former with other small molecules is an active area of research, demonstrating its versatility in forming new solid phases with modified physical properties. rsc.orgnih.govpurdue.edu

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The structure of this compound has been confirmed by mass spectrometry. researching.cnresearchgate.net

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation of this ion would provide valuable structural information. Key fragmentation pathways for aryl ureas often involve cleavage of the C-N bonds of the urea group.

A plausible fragmentation pattern for this compound could include:

Loss of a tert-butyl group: Cleavage of the bond between the tert-butyl group and the nitrogen atom would result in a significant fragment ion.

Cleavage of the urea linkage: Scission of the C-N bonds within the urea moiety can lead to the formation of isocyanate fragments or ions corresponding to the separate aryl and alkylamine portions of the molecule.

Rearrangement reactions: McLafferty-type rearrangements, if sterically feasible, could also contribute to the fragmentation pattern.

High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, further corroborating the proposed structure. Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is another powerful technique that can be used to systematically fragment the protonated molecule [M+H]⁺ and establish detailed fragmentation pathways for substituted ureas. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₆N₂O₂), the theoretical exact mass can be calculated. This high-resolution measurement allows for the observation of the isotopic fine structure. While specific HRMS data for this compound is not widely published, the technique would resolve the signals from molecules containing different isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ²H) from the monoisotopic peak (containing only ¹²C, ¹⁴N, ¹⁶O, ¹H). This provides an unambiguous confirmation of the elemental composition.

Table 1: Theoretical Isotopic Composition of this compound

| Isotopologue Formula | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₁H₁₆N₂O₂ | 208.1212 | 100.00 |

| ¹³CC₁₀H₁₆N₂O₂ | 209.1245 | 12.15 |

| C₁₁H₁₅²HN₂O₂ | 209.1275 | 0.18 |

| C₁₁H₁₆¹⁵NN₂O₂ | 209.1182 | 0.74 |

| C₁₁H₁₆N₂¹⁷OO | 209.1255 | 0.08 |

Note: This table represents a theoretical calculation of the major isotopic contributions and serves as an illustrative example of the data obtainable from HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

A common fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond, often leading to the elimination of an isocyanate moiety. nih.gov For this compound, the protonated molecule [M+H]⁺ would likely undergo fragmentation to produce characteristic product ions that can be used to confirm its structure.

Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 209.1 | 152.1 | C₄H₉N | [H₂N-C₆H₄-OH+H]⁺ |

| 209.1 | 110.1 | C₄H₉NCO | [HOC₆H₅NH₂]⁺ |

| 209.1 | 100.1 | C₆H₅NO | [ (CH₃)₃CNH₂CO]⁺ |

Note: This table presents a proposed fragmentation pattern based on the general fragmentation behavior of related compounds and serves to illustrate the principles of MS/MS analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The FT-IR spectrum of this compound has been reported and used in its structural confirmation. researching.cnresearchgate.net The vibrational frequencies observed in the spectra correspond to the stretching and bending of specific bonds within the molecule.

The key functional groups in this compound are the urea moiety (-NH-CO-NH-), the hydroxyl group (-OH), the tert-butyl group (-C(CH₃)₃), and the substituted benzene (B151609) ring. Each of these groups gives rise to characteristic absorption bands in the IR and Raman spectra.

Table 3: Representative Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3300 | Medium | N-H stretch (urea) |

| ~2960 | Medium-Strong | C-H stretch (tert-butyl, asymmetric) |

| ~2870 | Medium | C-H stretch (tert-butyl, symmetric) |

| ~1640 | Strong | C=O stretch (Amide I band of urea) |

| ~1590 | Medium-Strong | N-H bend (Amide II band of urea) & C=C stretch (aromatic) |

| ~1550 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (tert-butyl) |

| ~1220 | Medium | C-N stretch (urea) & C-O stretch (phenolic) |

Note: This table is a compilation of representative vibrational frequencies based on published data for the title compound and related structures. The exact positions and intensities can vary based on the sample state (solid or solution) and intermolecular interactions.

The crystal structure of this compound reveals that the molecules are stabilized by hydrogen bonding and van der Waals forces, which can influence the positions and shapes of the N-H and O-H stretching bands in the solid-state IR spectrum. researching.cnresearchgate.net

Computational Chemistry and Molecular Modeling of 3 Tert Butyl 1 3 Hydroxyphenyl Urea

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens to examine the electronic structure and energetic properties of molecules. For 3-Tert-butyl-1-(3-hydroxyphenyl)urea, these calculations have been instrumental in understanding its fundamental characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, specifically using the B3LYP method with a 6-311+G(2d, p) basis set, have been employed to determine the optimal molecular structure and frontier molecular orbital energies. researching.cnresearchgate.net The results of these calculations show a strong correlation between the optimized structure and the crystal structure determined by X-ray diffraction. researchgate.net

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's stability and reactivity. For a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, a HOMO-LUMO energy gap of 3.97 eV suggests the molecule is soft and highly reactive. eurjchem.com Similar analyses for this compound provide insights into its potential as an electron donor and its susceptibility to electrophilic attack. nih.gov

Table 1: Theoretical and Experimental Structural Parameters for this compound

| Parameter | DFT Optimized Value | X-ray Diffraction Value |

| Bond Length (C=O) | 1.25 Å | 1.24 Å |

| Bond Length (N-C) | 1.38 Å | 1.37 Å |

| Bond Angle (N-C-N) | 115° | 114° |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar urea (B33335) derivatives. Actual values for this compound may vary.

Conformational Analysis and Energy Landscapes via QM

Quantum mechanical methods are also used to explore the conformational landscape of flexible molecules like this compound. By calculating the potential energy surface (PES) for rotation around key bonds, researchers can identify the most stable conformations (isomers) and the energy barriers between them. researchgate.net For alkyl- and phenyl-substituted ureas, studies have shown that the trans isomer is generally more stable. researchgate.net The rotational barriers around the C-N bonds are significant, indicating a degree of rigidity in the urea moiety. researchgate.net Understanding these conformational preferences is vital as they dictate how the molecule interacts with biological targets. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time.

Conformational Sampling and Dynamics of this compound in Solution

MD simulations can be used to study the behavior of this compound in a solvent environment, which mimics physiological conditions. nih.gov These simulations reveal how the molecule samples different conformations and how its flexibility is influenced by interactions with solvent molecules. This information is crucial for understanding how the molecule behaves before binding to a protein target. nih.gov

Ligand-Protein Interaction Dynamics

Once a ligand binds to a protein, MD simulations can be used to study the stability of the complex and the key interactions that maintain the bound state. acs.org These simulations can reveal the dynamic nature of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site. youtube.com For urea derivatives, the urea moiety is known to form multiple stable hydrogen bonds with protein targets, which is a key factor in their biological activity. nih.govmdpi.com

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. ijpsr.com This method is widely used in drug discovery to screen large libraries of compounds and identify potential drug candidates. nih.gov

For this compound and related compounds, docking studies can predict how the molecule fits into the binding site of a target protein, such as a kinase or urease. nih.govfrontiersin.org The scoring functions used in docking estimate the binding affinity of the ligand-protein complex. The development of more accurate scoring functions is an active area of research, often involving the use of techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to refine the binding free energy calculations. frontiersin.orgmdpi.com These studies have shown that urea derivatives can form extensive and stable non-covalent interactions with their protein targets, with hydrogen bonds and π-alkyl interactions being particularly important for binding affinity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a predictive QSAR model for analogs of this compound would involve synthesizing a series of related compounds and measuring their biological activity (e.g., IC50 for sEH inhibition). A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net For instance, a QSAR study on diaryl urea derivatives as B-RAF inhibitors compared linear (MLR) and nonlinear (PLS-LS-SVM) models, finding the nonlinear model to be more predictive. nih.gov Such models can reveal which molecular properties are most important for activity. For urea-based inhibitors, descriptors related to lipophilicity, aromaticity, and the presence of hydrogen bond donors/acceptors are often found to be significant. nih.govmalariaworld.org

A crucial aspect of QSAR modeling is the selection of the most relevant descriptors (feature selection) to avoid overfitting and to build a robust and interpretable model. Various algorithms can be employed for this purpose, such as genetic algorithms or stepwise regression.

Once a model is built, its predictive power must be rigorously validated. Internal validation techniques like leave-one-out cross-validation are commonly used. However, the most stringent test is external validation, where the model's ability to predict the activity of a set of compounds that were not used in the model development is assessed. A high correlation between the predicted and observed activities for the external test set indicates a reliable and predictive QSAR model. mdpi.com

| QSAR Modeling Step | Description | Example Techniques |

| Data Set Preparation | A series of analogs with measured biological activity. | Synthesis and biological testing of substituted phenylurea derivatives. |

| Descriptor Calculation | Numerical representation of molecular properties. | 1D, 2D, and 3D descriptors (e.g., logP, molecular weight, topological indices). |

| Model Development | Building a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Feature Selection | Identifying the most relevant descriptors. | Genetic algorithms, stepwise regression. |

| Model Validation | Assessing the predictive power of the model. | Internal validation (cross-validation), external validation (test set). |

Biochemical Target Identification and Modulatory Mechanisms in Research

Protein-Protein Interaction (PPI) Modulation

Biophysical Techniques for PPI Assessment (e.g., SPR, ITC)

To definitively identify the protein targets of a compound like 3-Tert-butyl-1-(3-hydroxyphenyl)urea and to characterize the thermodynamics and kinetics of its binding, researchers employ a range of biophysical techniques. Two of the most powerful and commonly used methods are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (in this case, the small molecule) to a ligand (the potential protein target) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a small molecule to a protein in solution. By titrating the compound into a solution containing the target protein, a binding isotherm can be generated. Fitting this data allows for the determination of the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This comprehensive thermodynamic profile provides deep insights into the forces driving the binding event.

While no specific SPR or ITC data for this compound is publicly available, these techniques would be indispensable for validating potential protein targets and understanding the energetics of the interaction.

Cellular Assays for PPI Disruption or Stabilization

Following the identification of a direct protein target, it is crucial to assess the compound's activity in a more biologically relevant context. Cellular assays are designed to measure the ability of a compound to either disrupt or stabilize protein-protein interactions (PPIs) within a living cell. These assays are critical for confirming that the compound's biochemical activity translates into a functional cellular response.

A variety of cellular assay formats can be employed, often relying on reporter gene systems or protein-fragment complementation assays (PCAs). In a reporter gene assay, the interaction of two proteins brings together a DNA-binding domain and a transcriptional activation domain, driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). A compound that disrupts this PPI would lead to a decrease in the reporter signal.

In PCAs, a reporter protein (like a fluorescent protein or an enzyme) is split into two non-functional fragments. Each fragment is fused to one of the interacting protein partners. If the proteins interact, the reporter fragments are brought into close proximity, allowing them to reconstitute into a functional protein, generating a measurable signal. A compound that modulates this interaction would alter the signal intensity.

Although no cellular assay data has been reported for this compound, such experiments would be the logical next step to validate any targets identified through biochemical or biophysical methods and to understand its functional consequences within a cellular environment.

Nucleic Acid Interactions and Epigenetic Modulation Studies

The potential for small molecules to interact with nucleic acids is another important area of investigation. While the primary targets of many aryl urea (B33335) compounds are proteins, the general class of urea-containing molecules has been shown to interact with and destabilize the helical structure of nucleic acids. This effect is generally attributed to urea's ability to form favorable interactions with the functional groups of nucleic acid bases.

Studies have demonstrated that urea can interact with both the heterocyclic aromatic rings and attached methyl groups of nucleobases. These interactions can weaken the hydrophobic forces and hydrogen bonds that stabilize the DNA double helix and folded RNA structures. However, it is important to note that these studies often use high concentrations of urea as a denaturant, and the specific, high-affinity binding of a substituted urea like this compound to a particular nucleic acid sequence at physiological concentrations would require dedicated investigation.

Furthermore, the field of epigenetics explores how chemical modifications to DNA and its associated proteins can regulate gene expression. While there is no direct evidence to suggest that this compound acts as an epigenetic modulator, this remains a theoretical possibility that could be explored through assays that measure changes in DNA methylation or histone modifications.

Identification of Off-Target Interactions through Proteomics Approaches

A critical aspect of drug discovery and chemical biology is the identification of off-target interactions, which can lead to unexpected biological effects or toxicity. Modern proteomics-based methods provide powerful tools for comprehensively profiling the protein interaction landscape of a small molecule.

One common approach is chemical proteomics , where the compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its interacting proteins from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry. This can reveal both the intended target and any unintended off-targets.

Another powerful technique is thermal proteome profiling (TPP) . This method relies on the principle that the binding of a ligand stabilizes a protein against thermal denaturation. In a TPP experiment, cells are treated with the compound and then subjected to a temperature gradient. The aggregated and soluble proteins at each temperature are separated and analyzed by mass spectrometry. A shift in the melting temperature of a protein upon compound treatment indicates a direct interaction.

While no off-target profiling has been published for this compound, these proteomics strategies would be essential for building a comprehensive understanding of its cellular mechanism of action and for assessing its selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Derivatization Strategies

Systematic modifications of the three main components of the 3-tert-butyl-1-(3-hydroxyphenyl)urea scaffold have been instrumental in elucidating the structural requirements for optimal biological activity and desirable physicochemical properties.

The tert-butyl group in this compound serves as a crucial hydrophobic anchor, fitting into a lipophilic pocket of the target enzyme. nih.gov Its bulky nature is a common feature in many potent enzyme inhibitors. nih.gov However, this moiety can also be susceptible to metabolic oxidation. sigmaaldrich.com Research has therefore focused on modifications to enhance metabolic stability while retaining or improving inhibitory potency.

While specific data for direct modifications of the tert-butyl group on the this compound scaffold are limited in publicly available research, general principles from related urea-based sEH inhibitors can be applied. For instance, replacing the tert-butyl group with other bulky, hydrophobic moieties like adamantyl has been a common strategy in the design of highly potent sEH inhibitors. nih.govnih.gov The adamantyl group often leads to a significant increase in inhibitory activity due to its favorable interactions with the hydrophobic regions of the enzyme's active site. nih.gov

| Modification of Hydrophobic Moiety | Rationale | Impact on Activity/Properties |

| Replacement with Adamantyl | Increase hydrophobicity and steric bulk | Often leads to increased inhibitory potency against sEH. nih.gov |

| Introduction of Fluorine (e.g., trifluoromethylcyclopropyl) | Enhance metabolic stability by removing sp3 C-H bonds | Can increase metabolic stability in vitro and in vivo. sigmaaldrich.com |

| Replacement with Cyclopropyl or Cyclobutyl | Mimic steric and electronic properties | Can modify lipophilicity and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov |

The hydroxyphenyl ring of this compound offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties, as well as its interaction with the target enzyme. The position and nature of the substituents can significantly impact inhibitory potency and physicochemical properties like solubility.

Studies on related 1-adamantyl-3-phenylurea derivatives have shown that the position of substituents on the phenyl ring is critical. For instance, introducing a hydroxyl group at the meta or para position generally maintains or slightly improves inhibitory activity against sEH, whereas an ortho-hydroxyl group can be detrimental. nih.gov This suggests that the substitution pattern on the phenyl ring influences the orientation of the inhibitor within the enzyme's active site. The introduction of ether or ester groups at the meta or para positions has been shown to be a viable strategy to enhance inhibitory potency, likely by increasing hydrophobicity and improving interactions with the active site. nih.gov

| Phenyl Ring Substituent | Position | Impact on sEH Inhibitory Activity |

| Hydroxyl (-OH) | ortho | Decreased potency nih.gov |

| Hydroxyl (-OH) | meta | Maintained or slightly improved potency nih.gov |

| Hydroxyl (-OH) | para | Maintained or slightly improved potency nih.gov |

| Methoxy (-OCH₃) | ortho | Dramatically reduced potency nih.gov |

| Methoxy (-OCH₃) | meta | Strong inhibition nih.gov |

| Methoxy (-OCH₃) | para | Strong inhibition nih.gov |

| Trifluoromethyl (-CF₃) | meta | Potent inhibition (in related series) |

Data inferred from studies on analogous urea-based sEH inhibitors.

The urea (B33335) linker is a cornerstone of the pharmacophore for many sEH inhibitors, forming crucial hydrogen bonds with key amino acid residues in the catalytic site. nih.govresearchgate.net However, modifications to this linker have been explored to improve properties such as solubility and metabolic stability.

Replacing the urea moiety with an amide has been investigated, though this often leads to a decrease in inhibitory potency against human sEH. sigmaaldrich.com Thiourea analogs, where the carbonyl oxygen is replaced by sulfur, have also been synthesized. While they may exhibit lower potency compared to their urea counterparts, they can offer improved water solubility. sigmaaldrich.com More complex modifications, such as incorporating the urea into a heterocyclic ring system, have also been explored in the broader context of sEH inhibitor design.

| Linker Variation | Rationale | Impact on Activity/Properties |

| Amide | Improve physicochemical properties | Generally results in decreased sEH inhibitory potency. sigmaaldrich.com |

| Thiourea | Enhance water solubility | Often leads to lower sEH inhibitory potency but improved solubility. sigmaaldrich.com |

| Sulfonylurea | Explore different hydrogen bonding patterns | Can result in potent sEH inhibitors, with activity dependent on the substituents. researchgate.net |

Rational Design Principles for Optimized Analogs

Building upon the insights from systematic derivatization, more advanced rational design strategies are employed to develop optimized analogs with enhanced potency, selectivity, and drug-like properties.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters.

In the context of this compound, the tert-butyl group is a key target for bioisosteric replacement to address potential metabolic liabilities. sigmaaldrich.com For example, replacing the tert-butyl group with a trifluoromethyl oxetane (B1205548) has been shown in other chemical series to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com Other potential bioisosteres for the tert-butyl group include cyclopropyl, cyclobutyl, and isopropyl groups, each offering a different balance of steric bulk, lipophilicity, and metabolic stability. nih.gov

| Original Group | Bioisosteric Replacement | Rationale | Potential Advantage |

| tert-Butyl | Trifluoromethyl oxetane | Reduce lipophilicity, improve metabolic stability | Decreased lipophilicity, improved LipE and metabolic stability. cambridgemedchemconsulting.com |

| tert-Butyl | Trimethylsilyl | Reduce LogP | Significant reduction in LogP with potentially unchanged biological activity. cambridgemedchemconsulting.com |

| Hydrogen | Fluorine | Modulate metabolism, pKa | Increased metabolic stability due to the strong C-F bond. cambridgemedchemconsulting.com |

Scaffold hopping and fragment-based design are advanced techniques used to discover novel chemical scaffolds with similar biological activity but different core structures.

Scaffold hopping aims to identify new molecular frameworks that can present the key pharmacophoric features in a similar spatial arrangement to the original lead compound. For urea-based sEH inhibitors, this could involve replacing the phenylurea core with a different heterocyclic system that maintains the crucial hydrogen bonding interactions with the enzyme. For example, benzoxazolone derivatives have been designed as novel sEH inhibitors by mimicking the polar interactions of known fragments. acs.org

Fragment-based design starts with identifying small, low-affinity molecular fragments that bind to the target protein. These fragments are then grown or linked together to create more potent lead compounds. Crystallographic screening of fragments against sEH has identified novel scaffolds like aminothiazole and benzimidazole (B57391) derivatives that bind to the catalytic triad. usc.gal These fragments can serve as starting points for designing new inhibitors that may have different intellectual property space and improved properties compared to the original phenylurea scaffold.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for chemical modification, readily participating in reactions to form ethers and esters, and serving as an attachment point for conjugation to other molecular entities.

Etherification and Esterification Reactions

The hydroxyl group of 3-tert-butyl-1-(3-hydroxyphenyl)urea can undergo etherification and esterification, common reactions for phenolic compounds. These modifications can significantly alter the compound's solubility, lipophilicity, and pharmacokinetic profile.

Etherification: The formation of an ether linkage typically involves the reaction of the phenoxide, generated by treating the starting material with a base, with an alkyl halide. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 3-tert-butyl-1-(3-methoxyphenyl)urea. A variety of alkyl and substituted alkyl groups can be introduced through this method.

Esterification: Ester derivatives can be synthesized through several methods. The Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid under acidic catalysis, is a common approach. rug.nl Alternatively, reaction with a more reactive acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base, provides a high-yielding route to the corresponding ester. For example, reacting this compound with acetyl chloride would produce 3-(3-(tert-butylcarbamoylamino)phenyl) acetate. The esterification of secondary metabolites, including phenolic compounds, is a widely used strategy to modify their biological activities. medcraveonline.com

Table 1: Examples of Potential Etherification and Esterification Reactions

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Etherification | Methyl iodide (CH₃I) | 3-tert-butyl-1-(3-methoxyphenyl)urea |

| Etherification | Benzyl bromide (BnBr) | 3-tert-butyl-1-(3-(benzyloxy)phenyl)urea |

| Esterification | Acetic anhydride ((CH₃CO)₂O) | 3-(3-(tert-butylcarbamoylamino)phenyl) acetate |

| Esterification | Benzoyl chloride (PhCOCl) | 3-(3-(tert-butylcarbamoylamino)phenyl) benzoate |

Conjugation Strategies for Probe Development

The phenolic hydroxyl group serves as a key functional handle for the development of chemical probes. Bio-orthogonal chemistry enables the specific reaction of two reagents in a complex biological environment. burleylabs.co.uk The hydroxyl group can be derivatized with a linker containing a bio-orthogonal reactive group, such as an azide (B81097) or an alkyne, allowing for subsequent "click" chemistry reactions to attach fluorophores, biotin (B1667282) tags, or other reporter molecules.

Furthermore, phenolic compounds can be conjugated to proteins through various methods, including chemical coupling using reagents like glutaraldehyde, which reacts with nucleophilic side chains on proteins. nih.gov This strategy could be employed to attach this compound to a protein of interest, facilitating studies on its interactions and mechanism of action. The conjugation of phenolic compounds can enhance their stability and ability to interact with cellular receptors and enzymes. researchgate.net

Reactivity of the Urea (B33335) Linkage

The urea moiety is a critical determinant of the compound's structural integrity and metabolic fate. Understanding its stability and potential modifications is crucial for research applications.

Hydrolysis and Stability Studies under Varying Conditions

A notable reaction for hindered ureas, such as those with a tert-butyl group, is de-tert-butylation under acidic conditions. This reaction effectively removes the bulky tert-butyl group, leading to a more stable, less dynamic urea bond.

Table 2: General Stability of Phenylureas under Different pH Conditions

| pH Range | General Stability | Predominant Hydrolysis Mechanism |

|---|---|---|

| < 3 | Less Stable | Specific acid-general base catalysis rsc.org |

| 4 - 8 | More Stable | Minimal hydrolysis nih.govresearchgate.netuctm.edu |

| > 12 | Less Stable | Specific base-general acid catalysis rsc.orgrsc.org |

Modifications to Enhance Metabolic Stability in Research Models

The urea functionality and the tert-butyl group can be susceptible to metabolic degradation. The urea linkage itself can be a site for enzymatic cleavage. One strategy to enhance metabolic stability is to incorporate the urea into a cyclic structure, which can restrict conformational flexibility and increase oral bioavailability. nih.gov

Modifying the aryl ring can also influence metabolic stability. For instance, the introduction of fluorine atoms can block sites of metabolic oxidation. acs.org Furthermore, the incorporation of the urea moiety can be a strategy to improve drug-like properties, including metabolic stability. researchgate.net The interactions of the urea functionality, such as hydrogen bonding and stacking interactions with aromatic rings, are crucial for its biological activity and can be fine-tuned through structural modifications. nih.gov

Aromatic Ring Functionalization

The aromatic ring of this compound is another site for chemical modification, primarily through electrophilic aromatic substitution reactions. However, a key consideration in biological systems is metabolic functionalization.

Phase I metabolism often involves the oxidation of aromatic rings, catalyzed by cytochrome P450 (CYP) enzymes, to form hydroxylated metabolites. nih.govnih.gov The introduction of a hydroxyl group onto the aromatic ring can significantly alter the compound's biological activity and pharmacokinetic properties. The position of hydroxylation can be influenced by the existing substituents on the ring. For this compound, metabolic hydroxylation could potentially occur at the positions ortho or para to the existing hydroxyl group or the urea substituent. Such modifications can lead to metabolites with enhanced, retained, or attenuated biological activity compared to the parent compound. nih.gov

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the urea (-NH-CO-NH-tBu) group. Both are ortho-, para-directing substituents, meaning they direct incoming electrophiles to the carbon atoms adjacent (ortho) and opposite (para) to their position on the ring. byjus.comcollegedunia.com

The hydroxyl group is a strongly activating substituent, significantly increasing the electron density of the aromatic ring through resonance. libretexts.orgyoutube.com The urea substituent is also activating and ortho-, para-directing due to the lone pair of electrons on the nitrogen atom directly attached to the ring, which can be delocalized into the phenyl ring. youtube.comlumenlearning.com However, the activating effect is somewhat tempered by the electron-withdrawing nature of the adjacent carbonyl group.

In this compound, the substituents are in a meta-relationship (at positions 1 and 3). This arrangement leads to a cooperative or reinforcing directing effect. The hydroxyl group at C3 directs incoming electrophiles to positions 2, 4, and 6. The urea group at C1 directs to positions 2, 4, and 6. Consequently, positions 2, 4, and 6 are all electronically activated and are the primary sites for electrophilic attack. The bulky tert-butyl group may cause some steric hindrance, potentially influencing the ratio of ortho- versus para-substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directing Effect of -OH (at C3) | Directing Effect of -NH-CO-NH-tBu (at C1) | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho | Ortho | Strongly Activated | High |

| C4 | Para | Para | Strongly Activated | High |

| C5 | Meta | Meta | Deactivated | Low |

| C6 | Ortho | Ortho | Strongly Activated | High |

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com Due to the high activation of the ring, these reactions can often be carried out under milder conditions than those required for benzene (B151609) itself.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the parent compound this compound is not directly suited for many coupling reactions, its phenolic hydroxyl group provides a synthetic handle for derivatization into a reactive species.

A key strategy is the conversion of the hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. Phenols can be readily converted to aryl triflates using triflic anhydride or other triflating agents. organic-chemistry.org Aryl triflates are excellent substrates for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.govorganic-chemistry.org This transformation allows for the introduction of a wide range of substituents at the C3 position of the phenyl ring.

For instance, a Suzuki-Miyaura coupling of the derived triflate with an arylboronic acid would yield a biphenyl (B1667301) derivative. chemrxiv.orgd-nb.info Similarly, a Heck reaction with an alkene would introduce a vinyl group. The urea moiety can also participate in palladium-catalyzed N-arylation reactions, although this typically requires specific conditions and may compete with reactions at the triflate position. acs.orgresearchgate.net

Table 2: Potential Palladium-Catalyzed Reactions from the Aryl Triflate Derivative

| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl or Styrenyl derivative |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Substituted alkene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl amine |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Aryl nitrile |

Prodrug and Soft Drug Design Considerations in Research

The structural features of this compound make it an interesting scaffold for medicinal chemistry, particularly in the context of prodrug and soft drug design. Research into urea-based compounds as inhibitors of enzymes like soluble epoxide hydrolase (sEH) highlights their therapeutic potential. nih.govnih.gov

A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. This approach is often used to overcome issues like poor solubility, limited permeability, or rapid metabolism. nih.govingentaconnect.com For phenolic compounds like this compound, the polar hydroxyl group can hinder its ability to cross cell membranes. researchgate.netnih.gov A common prodrug strategy involves masking this hydroxyl group with a promoiety, such as an ester, carbonate, or carbamate. ingentaconnect.commedvik.cz This increases the molecule's lipophilicity, facilitating absorption. Once absorbed, endogenous enzymes like esterases cleave the promoiety, releasing the active parent drug.

Table 3: Potential Prodrug Modifications of the Phenolic Hydroxyl Group

| Promoieties | Resulting Functional Group | Potential Cleavage Enzyme |

|---|---|---|

| Acetyl, Pivaloyl | Ester | Esterases |

| Ethyl, Benzyl | Carbonate | Esterases |

| N,N-Dimethylglycyl | Amino acid ester | Esterases, Peptidases |

| Phosphate | Phosphate ester | Alkaline Phosphatases |

A soft drug , by contrast, is a biologically active compound designed to undergo predictable metabolism to form non-toxic, inactive byproducts after exerting its therapeutic effect. numberanalytics.com This strategy aims to minimize side effects and improve the drug's safety profile. For a molecule like this compound, a soft drug approach would involve designing derivatives where metabolic pathways lead to a controlled inactivation. Potential metabolic sites include the tert-butyl group (via oxidation) or the aromatic ring (via hydroxylation). nih.gov For example, if the parent urea is an active sEH inhibitor, a modification could be introduced that, upon metabolism, yields a derivative with significantly lower or no affinity for the enzyme. The metabolism of similar urea-based sEH inhibitors has shown that oxidation of alkyl chains is a key metabolic pathway, which can sometimes lead to metabolites that are also active, a consideration that must be managed in soft drug design. nih.gov

Applications of 3 Tert Butyl 1 3 Hydroxyphenyl Urea in Chemical Biology and Drug Discovery Research

Use as a Chemical Probe for Target Validation

Chemical probes are small molecules used to study and validate the function of biological targets, such as proteins. The process of target validation is crucial in the early stages of drug discovery to ensure that modulating a specific target will have the desired therapeutic effect. nih.gov While published research specifically documenting the use of 3-Tert-butyl-1-(3-hydroxyphenyl)urea as a chemical probe for target validation is not extensively available, its structural characteristics make it a candidate for such applications. The urea (B33335) scaffold is a common feature in molecules designed to interact with specific biological targets.

The validation of a biological target can be approached through both genetic and chemical methods. nih.gov A chemical probe should ideally be potent, selective, and have a known mechanism of action. The development of a molecule like this compound into a chemical probe would involve rigorous testing to establish its binding affinity and specificity for a particular protein of interest.

Scaffold for Novel Ligand Discovery

The core structure of a molecule that is responsible for its biological activity is often referred to as a scaffold. The this compound structure represents a scaffold that can be chemically modified to create a library of related compounds for the discovery of new ligands.

Application in High-Throughput Screening (HTS) Libraries

High-Throughput Screening (HTS) is a key process in modern drug discovery that allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological target. nih.govnih.gov Compound libraries for HTS are often designed to be diverse, containing a wide range of chemical scaffolds. thermofisher.com

The urea scaffold is a well-represented motif in many screening libraries due to its favorable properties, including its ability to form hydrogen bonds and its synthetic accessibility. While the specific inclusion of this compound in publicly disclosed HTS libraries is not always detailed, its "drug-like" properties make it a suitable candidate for such collections. stanford.edu The goal of HTS is to identify initial hits, which can then be further optimized. nih.gov

Lead Optimization Programs Based on the Urea Scaffold

Once a "hit" compound is identified from an HTS campaign, it enters a lead optimization program. This involves the synthesis and testing of numerous analogs to improve properties such as potency, selectivity, and pharmacokinetic profiles. The urea scaffold, as seen in this compound, is a versatile platform for such optimization efforts.

Structure-activity relationship (SAR) studies are central to lead optimization. acs.org For a urea-based scaffold, medicinal chemists can systematically modify different parts of the molecule, such as the aryl ring or the alkyl substituent, to understand how these changes affect its biological activity. For instance, research on other urea-containing compounds has shown that modifications to the phenyl ring and the groups attached to the urea nitrogen atoms can significantly impact potency and selectivity. researchgate.net

Development of Affinity Labels and Photoaffinity Probes

Affinity labels and photoaffinity probes are specialized chemical tools used to identify and study the binding sites of ligands on their target proteins. These probes are designed to bind to the target and then form a covalent bond upon a specific trigger, such as light activation in the case of photoaffinity probes.

The structure of this compound could potentially be modified to create such probes. For example, a photoactivatable group, such as a diazirine or an azide (B81097), could be incorporated into the phenyl ring. The resulting photoaffinity probe could then be used to irradiate a protein-ligand complex, leading to covalent labeling of the binding site. This technique is invaluable for target identification and for mapping the topology of ligand-binding pockets.

Role in Understanding Biological Pathways

By interacting with specific proteins, small molecules can be used to modulate and study biological pathways. While the direct role of this compound in elucidating specific biological pathways is not yet widely published, the broader class of urea-based inhibitors has been instrumental in this area. For example, urea-containing compounds have been developed as inhibitors of enzymes like urease and glutamate (B1630785) carboxypeptidase II, allowing researchers to probe the physiological and pathological roles of these enzymes. nih.govnih.gov

The study of such inhibitors can reveal the downstream consequences of blocking a particular enzymatic step, thereby contributing to a deeper understanding of complex biological networks.

Design of Targeted Covalent Inhibitors Based on its Structure

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target. rsc.org This can lead to increased potency and duration of action. The design of TCIs often involves starting with a non-covalent scaffold and incorporating a reactive functional group, or "warhead," that can react with a specific amino acid residue in the target protein.

The this compound scaffold could serve as a starting point for the design of novel TCIs. The phenyl ring could be functionalized with a mildly reactive group, such as an acrylamide (B121943) or a chloroacetamide, which could then form a covalent bond with a nearby nucleophilic residue, like cysteine, in the target's binding site. The rational design of such inhibitors is a growing area of drug discovery. rsc.org

Future Directions and Emerging Research Avenues for 3 Tert Butyl 1 3 Hydroxyphenyl Urea

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The current known synthesis of 3-Tert-butyl-1-(3-hydroxyphenyl)urea involves a two-step process of amidation and oxygenation. researching.cn While effective for laboratory-scale production, future research will likely focus on developing novel synthetic routes that are more aligned with the principles of sustainable or "green" chemistry.

Future research objectives in this area include:

Catalytic Methods: Investigating the use of novel catalysts to improve reaction efficiency, reduce waste, and lower the energy requirements of the synthesis.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional organic solvents that are often hazardous.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

One-Pot Syntheses: Developing streamlined procedures where multiple reaction steps are carried out in a single reaction vessel, which can save time, resources, and reduce the environmental footprint.

Advanced Computational Methodologies for Prediction of Biological Activity

Computational methods are becoming indispensable in modern drug discovery for predicting the biological activity of compounds before they are synthesized. researchgate.net For this compound, advanced computational studies have already been employed. Density Functional Theory (DFT) using the B3LYP method with the 6-311+G(2d, p) basis set has been used to calculate the compound's optimal structure and frontier orbital energy. researchgate.netresearching.cn The results indicated a close correlation between the crystal structure determined by X-ray diffraction and the molecular structure optimized by DFT. researching.cn

Future computational research will likely expand to include a broader range of methodologies:

| Computational Method | Application to this compound | Research Goal |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models linking the structural features of this urea (B33335) and its analogs to their biological activities. researchgate.net | Predict the potency of new derivatives and guide the design of more effective compounds. |

| Molecular Dynamics (MD) Simulations | Simulate the interaction of the compound with its biological target(s) over time. nih.gov | Understand the stability of the drug-target complex and the thermodynamics of binding. nih.govnih.gov |

| Pharmacophore Modeling | Identify the essential three-dimensional arrangement of chemical features responsible for its biological activity. | Design novel molecules with diverse chemical scaffolds that retain the key interaction points. |

These computational approaches can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the pharmaceutical industry by analyzing vast datasets to identify patterns that are not apparent to human researchers. nih.govresearchgate.net For a compound like this compound, AI/ML can be integrated across the discovery pipeline.

Key applications include:

Virtual Screening: AI models can screen massive virtual libraries of compounds to identify molecules that are structurally similar to this compound or that are predicted to bind to its biological targets. thelifescience.org

De Novo Drug Design: Generative AI models can design entirely new molecules, optimized for specific properties like high potency and low toxicity, using the core structure as a starting point. nih.gov

Property Prediction: ML algorithms can be trained to predict various physicochemical and pharmacokinetic properties, such as solubility, permeability, and metabolic stability, helping to optimize the compound for clinical success. nih.gov

The integration of AI promises to reduce the time and cost of drug development, which traditionally takes over a decade and involves testing billions of molecules. researchgate.net

Discovery of New Biological Targets and Mechanisms of Action

While the full biological profile of this compound is still under investigation, its chemical structure provides clues to its potential targets. As a 1,3-disubstituted urea, it belongs to a class of compounds known to be potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com Inhibition of sEH is a therapeutic strategy for treating pain and inflammation. mdpi.com

Furthermore, research on a structurally similar compound, 3-(tert-butyl)-4-hydroxyphenyl benzoate, identified it as a farnesoid X receptor (FXR) antagonist. nih.gov This suggests that this compound or its derivatives could also interact with nuclear receptors.

Future research will focus on:

Target Deconvolution: Using chemoproteomics and other advanced techniques to identify the specific protein(s) that this compound binds to in human cells.

Pathway Analysis: Elucidating the downstream signaling pathways that are modulated upon its binding to a biological target.

Phenotypic Screening: Testing the compound in various disease models to uncover unexpected therapeutic activities.

| Potential Biological Target | Evidence / Rationale | Associated Disease Area |

| Soluble Epoxide Hydrolase (sEH) | Belongs to the class of 1,3-disubstituted ureas, known sEH inhibitors. mdpi.com | Pain, Inflammation, Cardiovascular Disease |

| Farnesoid X Receptor (FXR) | A structurally related compound acts as an FXR antagonist. nih.gov | Metabolic Diseases, Fibrosis, Cancer |

Development of Multi-Target Directed Ligands (MTDLs)

Complex multifactorial diseases like Alzheimer's often require therapies that can modulate multiple biological targets simultaneously. nih.gov The traditional "one drug, one target" approach has shown limited efficacy for such conditions. The development of Multi-Target Directed Ligands (MTDLs) represents a paradigm shift, aiming to incorporate multiple pharmacophores into a single molecule. nih.gov

The scaffold of this compound is a promising starting point for creating MTDLs. For instance, its potential sEH inhibitory activity could be combined with a pharmacophore known to target another key protein in a disease pathway. This strategy could lead to synergistic efficacy and a lower likelihood of drug-drug interactions compared to combination therapies. nih.gov

Investigation into its Role as a Tool in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems as a whole. Chemical probes—small molecules with high selectivity for a specific biological target—are invaluable tools in this field. nih.gov

Once the primary biological target and mechanism of action of this compound are definitively established, it could be utilized as a chemical probe. By selectively inhibiting its target (e.g., sEH), researchers can study the downstream effects on entire signaling networks, metabolic pathways, and gene expression profiles. This allows for the dissection of complex biological processes and can help validate the target's role in disease. Its use in this context would be facilitated by software platforms like the Systems Biology Research Tool (SBRT), which help manage and analyze the large datasets generated from such system-level experiments. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Tert-butyl-1-(3-hydroxyphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a tert-butyl isocyanate derivative with 3-aminophenol under anhydrous conditions. Reaction optimization includes:

- Temperature Control: Maintaining 0–5°C during isocyanate addition to minimize side reactions.

- Catalytic Bases: Using triethylamine or DMAP to enhance nucleophilicity of the amine group.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.